2-(allylthio)-5-methoxy-1H-benzimidazole
Description
Properties
IUPAC Name |
6-methoxy-2-prop-2-enylsulfanyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-3-6-15-11-12-9-5-4-8(14-2)7-10(9)13-11/h3-5,7H,1,6H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJITRYKYWVFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366107 | |
| Record name | AGN-PC-0KBNI0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5549-72-4 | |
| Record name | AGN-PC-0KBNI0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Features and Molecular Diversity
The table below highlights key structural differences and similarities between 2-(allylthio)-5-methoxy-1H-benzimidazole and related benzimidazole derivatives:
Key Observations:
- Sulfur-containing groups : The allylthio substituent in the target compound contrasts with thiol (Impurity A) or sulfinyl (Impurity B) groups in omeprazole-related derivatives. The allyl chain may improve membrane permeability compared to smaller sulfur substituents .
- Methoxy positioning : The 5-methoxy group is conserved in many benzimidazole pharmaceuticals (e.g., omeprazole derivatives), suggesting its role in modulating electronic and steric effects .
Antimicrobial Activity:
- Benzimidazoles with sulfur substituents (e.g., thiol, thioether) often exhibit antimicrobial properties. For example, 5-methoxy-1H-benzimidazole-2-thiol (Impurity A) has been studied for its reactivity with biological thiols .
Anticancer Activity:
- Compounds like N-[(5E)-5-(benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-methoxybenzamide demonstrate anticancer activity via thiazolidinone-mediated apoptosis . The allylthio group in the target compound could similarly interact with cellular targets, such as tubulin or DNA repair enzymes.
Metabolic Stability:
- The allylthio group’s reactivity may influence metabolic pathways. Unlike sulfinyl groups (e.g., in omeprazole), which are metabolically stable, allylthio groups could undergo oxidation or conjugation, affecting bioavailability .
Q & A
Q. Basic
- Purity : Confirm via TLC (Rf comparison) and melting point analysis .
- Structural confirmation : Use FTIR for functional groups (e.g., C=S stretch at ~600–700 cm⁻¹), ¹H/¹³C NMR for allylthio protons (δ ~3.5–4.5 ppm) and aromatic patterns, and CHN analysis for elemental composition .
- Advanced methods : High-resolution mass spectrometry (HRMS) for molecular ion peaks and HPLC with UV detection for quantitative purity (e.g., 95.5% by HPLC) .
How to design structure-activity relationship (SAR) studies for optimizing biological activity?
Q. Advanced
- Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzimidazole ring to modulate electronic effects .
- Bioisosteric replacement : Replace the allylthio group with propylthio or benzylthio to assess steric and hydrophobic contributions .
- Assay selection : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity via MTT assays on cell lines (e.g., HeLa) .
How to resolve contradictions in reported synthesis yields or purities?
Q. Advanced
- Condition comparison : Analyze solvent polarity (e.g., methanol vs. DMF) and catalyst choice (e.g., MgCl₂ vs. NaOAc) across studies. For example, MgCl₂ in methanol improves cyclization efficiency .
- Analytical validation : Cross-check purity data using orthogonal methods (e.g., HPLC vs. CHN analysis) to identify discrepancies .
- Reproducibility : Replicate protocols with strict control of reaction time and temperature, noting deviations in by-product formation .
How to evaluate pharmacokinetic properties using in vitro/in vivo models?
Q. Advanced
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- In vivo testing : Administer orally (e.g., 10 mg/kg in rodents) and measure plasma concentration-time profiles .
How to use computational docking to predict target interactions?
Q. Advanced
- Target selection : Focus on enzymes like cytochrome P450 or bacterial DNA gyrase, based on structural analogs (e.g., omeprazole derivatives) .
- Software : Use AutoDock Vina or Schrödinger Suite for docking. For example, analyze binding poses of the allylthio group in hydrophobic pockets .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .
What solvents and catalysts are effective in synthesizing this compound?
Q. Basic
- Solvents : Methanol, ethyl acetate, and glacial acetic acid for condensation/cyclization .
- Catalysts : K₂CO₃ for nucleophilic substitution, MgCl₂ for enhancing reaction rates, and NaOAc for acid-catalyzed condensations .
What analytical techniques confirm regioselectivity in substitution reactions?
Q. Advanced
- NMR NOE : Detect spatial proximity of substituents (e.g., allylthio vs. methoxy groups) .
- X-ray crystallography : Resolve crystal structures to assign regiochemistry definitively (e.g., benzimidazole N-1 vs. N-3 substitution) .
- LC-MS/MS : Monitor reaction intermediates to track regioselective pathways .
How to assess the compound’s stability under different conditions?
Q. Advanced
- Thermal stability : Perform TGA/DSC to determine decomposition temperatures .
- Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC .
- Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify intact compound over 24 hours .
What initial biological assays are recommended for this compound?
Q. Basic
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
